molecular formula C23H27N3O3 B5442163 2,6-dimethoxy-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenol

2,6-dimethoxy-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenol

Cat. No. B5442163
M. Wt: 393.5 g/mol
InChI Key: PCYTUVSOLICTBN-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), which is substituted with methoxy groups at the 2 and 6 positions. Attached to the 4 position is a piperidine ring (a six-membered ring with one nitrogen atom), which is further substituted with a phenyl-1H-pyrazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the phenol, methoxy, piperidine, and pyrazole groups would all contribute to the overall structure and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar hydroxyl and methoxy groups could increase its solubility in polar solvents. The multiple ring structures could also influence its melting and boiling points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has interesting chemical properties, it could be studied further in the field of materials science or chemical synthesis .

properties

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-20-12-16(13-21(29-2)23(20)27)15-26-10-8-18(9-11-26)22-19(14-24-25-22)17-6-4-3-5-7-17/h3-7,12-14,18,27H,8-11,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYTUVSOLICTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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